molecular formula C12H17NO3 B1668035 Bufexamac CAS No. 2438-72-4

Bufexamac

Cat. No. B1668035
CAS RN: 2438-72-4
M. Wt: 223.27 g/mol
InChI Key: MXJWRABVEGLYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bufexamac is a hydroxamic acid derived from phenylacetamide . It has anti-inflammatory, analgesic, and antipyretic properties . It is typically administered topically for the treatment of subacute and chronic eczema of the skin, including atopic eczema and other inflammatory dermatoses . It has also been used in suppositories in combination with local anaesthetics indicated for haemorrhoids .


Molecular Structure Analysis

Bufexamac has a molecular formula of C12H17NO3 . Its structure includes a benzene moiety substituted at C-4 by a butoxy group . The molecular weight is 223.27 g/mol .


Chemical Reactions Analysis

Bufexamac is capable of specifically inhibiting LTA4H enzymatic activity . It significantly prevents the production of LTB4 in neutrophil and inhibits the fMLP-induced neutrophil migration through inhibition of LTA4H .


Physical And Chemical Properties Analysis

Bufexamac has a molecular weight of 223.27 g/mol . It is a hydroxamic acid and an aromatic ether . The InChIKey of Bufexamac is MXJWRABVEGLYDG-UHFFFAOYSA-N .

Scientific Research Applications

Anti-Inflammatory Agent for Dermatoses

Bufexamac is a topically active non-steroidal anti-inflammatory agent . It’s incorporated into a cream base for use in eczema and other inflammatory dermatoses . Comparative studies have shown the efficacy of bufexamac 5% cream to be indistinguishable from that of commonly used topical fluorinated corticosteroids in eczema and various other inflammatory dermatoses .

Treatment for Eczema

Bufexamac is specifically effective in the treatment of subacute and chronic eczema of the skin . It’s typically administered topically for this purpose .

Treatment for Atopic Eczema

Atopic eczema, a specific type of eczema, can also be treated with Bufexamac . This provides a targeted treatment option for individuals suffering from this condition .

Treatment for Sunburn and Minor Burns

Bufexamac can be used for the treatment of sunburn and other minor burns . Its anti-inflammatory properties help in reducing inflammation and promoting healing .

Treatment for Itching

Itching, often associated with various skin conditions, can be effectively managed with Bufexamac . It provides relief by reducing inflammation and irritation .

Amelioration of Acute Lung Injury

Bufexamac has been found to ameliorate Lipopolysaccharide (LPS)-induced acute lung injury in mice . It targets Leukotriene A4 Hydrolase (LTA4H), a crucial enzyme in the Leukotriene B4 (LTB4) biosynthesis pathway . By inhibiting LTA4H, Bufexamac reduces LTB4 production in neutrophils and inhibits neutrophil migration . This significantly attenuates lung inflammation, reduces LTB4 levels, and weakens neutrophil infiltration in bronchoalveolar lavage fluid .

Safety And Hazards

Bufexamac should be handled in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided . All sources of ignition should be removed and personnel should be evacuated to safe areas .

properties

IUPAC Name

2-(4-butoxyphenyl)-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJWRABVEGLYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045368
Record name Bufexamac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4), Immiscible
Record name SID855633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bufexamac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The full mechanism of action is unclear. It is proposed that bufexamac acts similarly to other non-steroidal anti-inflammatory drugs to inhibit prostaglandin biosynthesis _in vitro_, via inhibiting cyclo-oxygenase (COX) enzymes. Systematically administered bufexamac may accumulate preferentially in the adrenal cortex of rats and may play a role in adrenal stimulation; however its topical anti-inflammatory action is likely to be independent of this effect.
Record name Bufexamac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bufexamac

CAS RN

2438-72-4
Record name Bufexamac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufexamac [INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufexamac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bufexamac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bufexamac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bufexamac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFEXAMAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3C38J78L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bufexamac
Reactant of Route 2
Reactant of Route 2
Bufexamac
Reactant of Route 3
Bufexamac
Reactant of Route 4
Reactant of Route 4
Bufexamac
Reactant of Route 5
Bufexamac
Reactant of Route 6
Bufexamac

Q & A

Q1: What is the mechanism of action of bufexamac?

A1: The exact mechanism of action of bufexamac remains a subject of ongoing research and debate. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and is believed to exert its effects through a combination of mechanisms, including inhibition of inflammatory mediators and antioxidant activity []. One study suggests that bufexamac exhibits antioxidative properties by reducing lipid peroxidation, particularly in the context of UV-irradiation-induced damage [].

Q2: How does bufexamac's antioxidant activity contribute to its anti-inflammatory effects?

A2: Bufexamac has demonstrated the ability to reduce lipid peroxidation, a process that generates free radicals and contributes to inflammation. By scavenging free radicals and inhibiting lipid peroxidation, bufexamac may help to limit inflammatory responses []. Further research is needed to fully elucidate the specific molecular targets and pathways involved in its antioxidant and anti-inflammatory actions.

Q3: What is the molecular formula and weight of bufexamac?

A3: Bufexamac has the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol [].

Q4: Is there any spectroscopic data available for bufexamac?

A4: While specific spectroscopic data isn't detailed within the provided papers, researchers utilized techniques like electron paramagnetic resonance (EPR) and electrospray mass spectrometry to investigate bufexamac's interaction with free radicals and to characterize its degradation products []. These techniques provide valuable structural information and insight into the compound's behavior.

Q5: How does bufexamac perform under various conditions?

A5: The provided research focuses primarily on bufexamac's application as a topical treatment and doesn't delve into its material compatibility or stability across different conditions.

Q6: Does bufexamac exhibit any catalytic properties?

A6: The provided research focuses on bufexamac's pharmacological properties and does not indicate any catalytic activity.

Q7: How do structural modifications of bufexamac impact its activity?

A7: While the provided papers don't directly investigate SAR, it's worth noting that bufexamac's structure, particularly the presence of a benzene ring with an acetamide group, might offer insights into its reactivity and potential for allergic reactions []. Comparative analysis with similar compounds like diclofenac, which has an acetic acid group instead of acetamide, could shed light on the structural features influencing its activity and safety profile.

Q8: What are the regulatory implications of bufexamac's safety profile?

A8: The European Medicines Agency (EMA) revoked the marketing authorization for bufexamac-containing medicines due to the high risk of contact allergy []. This decision underscores the importance of robust safety data and risk-benefit assessments in the regulatory approval and use of pharmaceuticals. Other regions, like Australia, still have bufexamac available over the counter, prompting discussions about the need for stricter regulations [].

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bufexamac?

A9: Research indicates that after oral administration, approximately 80% of a bufexamac dose is recovered in the urine as 4-n-butoxyphenylacetic acid after acid hydrolysis []. This suggests that bufexamac undergoes significant metabolism, primarily through conjugation, likely with glucuronic acid. Further research is needed to fully elucidate its metabolic pathways and potential for drug-drug interactions.

Q10: How does the route of administration affect bufexamac's pharmacokinetics?

A10: Studies comparing different routes of administration, such as topical versus oral, are limited. One study investigating rectal administration of bufexamac found minimal systemic absorption []. This suggests that route of administration significantly influences its pharmacokinetic profile and highlights the importance of considering route-specific ADME characteristics.

Q11: What is the evidence for bufexamac's efficacy in treating skin conditions?

A11: While bufexamac has been marketed for the topical treatment of inflammatory skin conditions, its efficacy has been questioned in some studies []. A double-blind, placebo-controlled trial evaluating its efficacy in treating epidermolysis bullosa simplex found no significant difference between the active drug and placebo [].

Q12: What animal models are used to study bufexamac's effects on arthritis?

A12: Researchers have utilized a horse model of amphotericin B-induced aseptic arthritis to study bufexamac's anti-inflammatory effects [, , ]. This model allows for the evaluation of bufexamac's impact on clinical signs of lameness, synovial fluid biomarkers, and potential cartilage degradation.

Q13: Are there any known mechanisms of resistance to bufexamac?

A13: The provided papers do not discuss any specific mechanisms of resistance to bufexamac.

Q14: What are the known adverse effects associated with bufexamac?

A14: The most significant concern with bufexamac is its potential to cause allergic contact dermatitis (ACD), which can be severe and difficult to distinguish from the underlying skin condition being treated [, , , , , , , , , , ]. This risk of ACD has led to the withdrawal of bufexamac-containing products in several countries.

Q15: Are there any strategies to improve bufexamac delivery to specific tissues?

A15: Researchers have explored the use of microneedle systems as a potential method to enhance the transdermal delivery of bufexamac []. This approach aims to overcome the skin barrier and increase the drug's penetration into deeper layers of the skin, potentially improving its efficacy and reducing the required dose.

Q16: What analytical methods are used to quantify bufexamac?

A16: Gas-liquid chromatography (GLC) has been employed as a sensitive and specific method for the determination of bufexamac []. Researchers have also utilized a modified Lossen rearrangement, converting bufexamac into a readily detectable derivative for analysis.

Q17: What is known about the environmental impact of bufexamac?

A17: The provided papers do not specifically address the environmental impact of bufexamac.

Q18: What measures are taken to ensure the quality and safety of bufexamac-containing products?

A18: While specific quality control measures are not elaborated on in the papers, it's crucial to have stringent quality control procedures in place throughout the manufacturing process, from raw material sourcing to final product testing. This ensures product consistency, safety, and efficacy.

Q19: What is known about the immunogenicity of bufexamac?

A19: Bufexamac's potential to induce allergic contact dermatitis (ACD) points towards its immunogenic properties [, , , , , , , , , , ]. This allergic response involves the immune system recognizing bufexamac as a foreign substance, triggering a cascade of reactions leading to skin inflammation.

Q20: Does bufexamac interact with drug transporters or metabolizing enzymes?

A20: The provided research does not offer information on bufexamac's interactions with specific drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q21: Is bufexamac biocompatible and biodegradable?

A21: While the papers don't directly address biodegradability, bufexamac's metabolism in the human body, primarily through conjugation, suggests a degree of biotransformation []. Further research focusing on its environmental fate and degradation pathways would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.